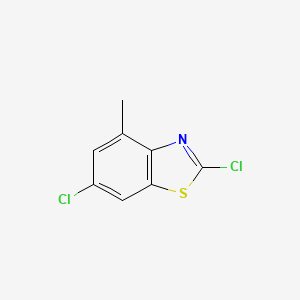

2,6-Dichloro-4-methyl-1,3-benzothiazole

Description

Properties

IUPAC Name |

2,6-dichloro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NS/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJWHNRJIJINEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365959 | |

| Record name | 2,6-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81561-05-9 | |

| Record name | 2,6-Dichloro-4-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81561-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dichloro 4 Methyl 1,3 Benzothiazole and Benzothiazole Derivatives

Direct Synthetic Routes to 2,6-Dichloro-4-methyl-1,3-benzothiazole

The targeted synthesis of this compound relies on the precise assembly of the bicyclic ring system from precursors already bearing the required substitution pattern. These methods are designed to ensure the correct placement of the chloro and methyl groups on the benzene (B151609) ring.

The primary route to substituted benzothiazoles involves the cyclization of an aniline (B41778) derivative with a source of the thiazole (B1198619) ring's carbon and sulfur atoms. For this compound, a key strategy involves the oxidative cyclization of a substituted phenylthiourea. This method, often referred to as the Hugershoff synthesis, can be adapted by starting with 3,5-dichloro-4-methylaniline (B1300165).

The synthesis proceeds by reacting 3,5-dichloro-4-methylaniline with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in the presence of bromine and an acid like acetic acid. indexcopernicus.comresearchgate.net This reaction forms an intermediate N-(3,5-dichloro-4-methylphenyl)thiourea. Subsequent intramolecular oxidative cyclization, facilitated by the bromine, leads to the formation of the thiazole ring fused to the benzene ring, yielding the target 2-amino-4-methyl-6-chlorobenzothiazole derivative, which can be further modified to achieve the desired this compound structure.

Another plausible, more direct condensation approach would involve the reaction of 2-amino-3-chloro-5-methylthiophenol with a suitable one-carbon synthon, although the synthesis of this specific aminothiophenol precursor is complex.

Catalysis and specific reaction conditions are critical for directing the cyclization reaction and maximizing the yield of this compound. In the oxidative cyclization of N-(3,5-dichloro-4-methylphenyl)thiourea, bromine not only acts as a halogenating agent for the aniline precursor but also serves as the catalyst for the cyclization step by facilitating the electrophilic attack required for ring closure. researchgate.net

The reaction conditions must be carefully controlled. The initial thiocyanation is typically performed at low temperatures (0–5 °C) to manage the exothermic reaction and prevent side products. The subsequent cyclization step often requires heating or refluxing in a suitable solvent to drive the reaction to completion. The choice of solvent, such as acetic acid or ethanol, is crucial for substrate solubility and reaction efficiency. In modern syntheses, microwave irradiation can be employed to significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating.

General Synthetic Strategies for Substituted Benzothiazoles

A wide variety of synthetic methods have been developed for the benzothiazole (B30560) core structure, offering flexibility in introducing diverse substituents at the 2-position and on the benzene ring.

The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with various electrophilic partners containing a one-carbon unit. researchgate.netnih.gov This approach directly installs the C2-substituent of the benzothiazole ring.

With Aldehydes: The reaction between 2-aminothiophenol (B119425) and aldehydes is widely used to produce 2-aryl or 2-alkylbenzothiazoles. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. A vast range of catalysts and oxidants can be employed, including hydrogen peroxide/hydrochloric acid (H₂O₂/HCl), iodine, and enzymes like laccases. mdpi.comorganic-chemistry.org

With Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can condense with 2-aminothiophenols to yield 2-substituted benzothiazoles. mdpi.comtandfonline.com These reactions often require dehydrating agents or catalysts such as polyphosphoric acid (PPA) or operate under high temperatures or microwave irradiation to facilitate the condensation and subsequent cyclization. mdpi.com The use of silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) provides a heterogeneous catalytic option. mdpi.com

With Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles offers another efficient route to 2-substituted benzothiazoles, which is applicable to a broad scope of nitrile substrates. organic-chemistry.org

With Ketones: Aryl methyl ketones can be used to synthesize 2-acylbenzothiazoles in a one-pot strategy involving initial treatment with an activating agent followed by condensation with 2-aminothiophenol. mdpi.com

The table below summarizes various condensation reaction conditions.

Table 1: Selected Condensation Reactions for Benzothiazole Synthesis

| Electrophile | Catalyst/Reagent | Solvent | Conditions | Reference(s) |

|---|---|---|---|---|

| Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temperature | nih.govmdpi.com |

| Aromatic Aldehydes | Commercial Laccases | Phosphate Buffer | 30 °C | mdpi.com |

| Aromatic Aldehydes | SnP₂O₇ | None (Solvent-free) | 80 °C | mdpi.com |

| Fatty Acids | P₄S₁₀ | None (Solvent-free) | Microwave | mdpi.com |

| Acyl Chlorides | NaHSO₄-SiO₂ | None (Solvent-free) | Not specified | mdpi.com |

| Nitriles | Copper Catalyst | Not specified | Not specified | organic-chemistry.org |

Intramolecular Cyclization Methods for Benzothiazole Ring Formation

An alternative to condensation reactions involves the formation of the benzothiazole ring via intramolecular cyclization of a pre-formed acyclic precursor. These methods are particularly useful when the required 2-aminothiophenol is unstable or difficult to access. nih.gov

Jacobsen Cyclization: This classic method involves the radical cyclization of thiobenzanilides (N-phenylthioamides) using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution. researchgate.net This strategy is highly effective for preparing specific isomers, as the cyclization occurs onto a carbon atom ortho to the anilido nitrogen. researchgate.net

Cyclization of Thioformanilides: Substituted benzothiazoles can be synthesized through the intramolecular cyclization of thioformanilides. This reaction can be mediated by reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which proceeds via a thiyl radical intermediate. indexcopernicus.comorganic-chemistry.org

Metal-Catalyzed Cyclization: Transition metals, particularly copper and palladium, are effective catalysts for intramolecular C-S bond formation. indexcopernicus.commedicaljournalshouse.com For instance, N-(2-chlorophenyl) benzothioamides can undergo intramolecular coupling cyclization catalyzed by a BINAM–Cu(II) complex under mild conditions to form 2-substituted benzothiazoles. indexcopernicus.com Similarly, palladium catalysts can be used for the cyclization of o-iodothiobenzanilide derivatives. organic-chemistry.org

The table below highlights different intramolecular cyclization methods.

Table 2: Intramolecular Cyclization Methods for Benzothiazole Synthesis

| Precursor | Catalyst/Reagent | Key Features | Reference(s) |

|---|---|---|---|

| Thiobenzanilides | Potassium Ferricyanide, NaOH | Jacobsen Cyclization; Radical mechanism | researchgate.net |

| Thioformanilides | DDQ | Proceeds via thiyl radical | indexcopernicus.comorganic-chemistry.org |

| N-(2-chlorophenyl) benzothioamides | BINAM–Cu(II) complex, Cs₂CO₃ | Mild reaction conditions | indexcopernicus.com |

| o-Iodothiobenzanilide derivatives | Pd/C | Ligand-free and additive-free | organic-chemistry.org |

Green Chemistry Approaches in Benzothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to reduce environmental impact, minimize waste, and improve safety and efficiency. airo.co.inbohrium.comnih.gov

Use of Green Solvents: Traditional organic solvents are often replaced with more environmentally benign alternatives. Water and glycerol (B35011) are used as green solvents for certain benzothiazole syntheses. orgchemres.orgnih.gov Ionic liquids, such as 1-pentyl-3-methylimidazolium bromide, have been employed as recyclable media for microwave-accelerated condensations. organic-chemistry.org

Solvent-Free Reactions: Many green protocols are designed to run under solvent-free conditions, reducing volatile organic compound (VOC) emissions. mdpi.comnih.gov These reactions are often facilitated by heterogeneous catalysts or by grinding the reactants together at room temperature or with gentle heating.

Energy-Efficient Methods: Microwave irradiation and ultrasound irradiation are used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. mdpi.commdpi.com Visible-light-promoted synthesis, which can operate at room temperature under an air atmosphere, represents another energy-efficient and sustainable approach. mdpi.comorganic-chemistry.org

Reusable and Heterogeneous Catalysts: The development of recyclable catalysts is a key aspect of green synthesis. Examples include silica-supported catalysts (NaHSO₄-SiO₂), nanoporous materials (TiO₂), ferromagnetic catalysts (Cu(0)–Fe₃O₄@SiO₂/NH₂cel), and zeolites (ZnO-beta zeolite), which can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. mdpi.comnih.govekb.eg

The table below showcases various green synthetic approaches.

Table 3: Examples of Green Chemistry Approaches in Benzothiazole Synthesis

| Green Principle | Method/Catalyst | Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Green Solvent | CuSO₄ in Water/Glycerol | Ultrasonic irradiation | Inexpensive catalyst, simple work-up | orgchemres.org |

| Green Solvent | Alkyl carbonic acid (from CO₂ + alcohol) | Mild conditions | Self-neutralizing, no salt disposal | researchgate.net |

| Energy Efficiency | Microwave Irradiation with Ionic Liquid | Solvent-free, catalyst-free | Rapid, recyclable medium | organic-chemistry.org |

| Energy Efficiency | Visible Light (Blue LED) | Room temperature, air atmosphere | Metal-free, sustainable energy source | mdpi.comorganic-chemistry.org |

| Reusable Catalyst | Sulfated Tungstate (ST) | Solvent-free, ultrasound | Heterogeneous, recyclable, non-toxic | mdpi.com |

| Reusable Catalyst | ZnO-beta zeolite | Not specified | Heterogeneous, reusable | ekb.eg |

Metal-Catalyzed Synthetic Pathways

Transition-metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, offering high efficiency, functional group tolerance, and opportunities for direct C-H functionalization. Palladium and copper are the most extensively used metals in these transformations.

Palladium-Catalyzed Synthesis: A notable palladium-catalyzed approach involves the intramolecular C-H functionalization/C-S bond formation of thiobenzanilides. osi.lvmdpi.comrsc.org This method allows for the direct conversion of readily available starting materials into 2-substituted benzothiazoles. A catalytic system often comprises a palladium(II) salt, such as Pd(OAc)₂, sometimes in conjunction with a copper(I) co-catalyst and an additive like tetrabutylammonium (B224687) bromide (Bu₄NBr), which can significantly enhance the reaction rate and efficiency. osi.lvmdpi.comrsc.org These reactions typically proceed in high yields and demonstrate good tolerance to a variety of functional groups on the thiobenzanilide (B1581041) backbone. osi.lv

Copper-Catalyzed Synthesis: Copper catalysts are widely employed for the synthesis of benzothiazoles due to their lower cost and versatile reactivity. One efficient method is the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. rsc.orggoogle.comnih.gov This approach is applicable to a broad range of aromatic, heterocyclic, and aliphatic nitriles, affording the corresponding 2-substituted benzothiazoles in excellent yields. rsc.org The reaction is typically catalyzed by Cu(OAc)₂ in a solvent like ethanol. rsc.org Another copper-catalyzed strategy utilizes thiocarboxylic acids as a sulfur source, reacting with compounds like (2-iodophenylimino)triphenylphosphorane to form the benzothiazole ring through a sequence of Ullmann-type C–S bond coupling and Wittig condensation. youtube.comrsc.org

| Starting Material(s) | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiobenzanilide | Pd(OAc)₂ (10 mol%), CuI (50 mol%), Bu₄NBr (2 equiv) | Toluene, 110 °C | 2-Phenylbenzothiazole | High | osi.lvmdpi.com |

| 2-Aminobenzenethiol, Benzonitrile | Cu(OAc)₂ (10 mol%), Et₃N (1.5 equiv) | Ethanol, 70 °C, 6 h | 2-Phenylbenzothiazole | 86 | rsc.orggoogle.com |

| (2-Iodophenylimino)triphenylphosphorane, Thiobenzoic acid | CuI (5 mol%), 1,10-phenanthroline (B135089) (10 mol%), n-Pr₃N (1.5 equiv) | Dioxane, 100 °C, 32 h | 2-Phenylbenzothiazole | 95 | youtube.comrsc.org |

Metal-Free Synthetic Methodologies

To circumvent the cost and potential toxicity associated with metal catalysts, a variety of metal-free synthetic routes to benzothiazoles have been developed. These methods often rely on the use of readily available and environmentally benign reagents.

A prominent metal-free approach involves the base-promoted intramolecular C–S bond coupling of N-(2-halophenyl)thioamides or related precursors. nih.gov This cyclization is typically promoted by a base such as cesium carbonate (Cs₂CO₃) in a solvent like dioxane at elevated temperatures. nih.gov The methodology is valued for its operational simplicity and tolerance of diverse functional groups, providing good to excellent yields of 2-substituted benzothiazoles. nih.gov

Iodine-catalyzed reactions have also proven effective for the metal-free synthesis of benzothiazoles. masterorganicchemistry.com One such strategy is the cascade reaction of isothiocyanatobenzenes with primary or secondary amines. masterorganicchemistry.com This reaction proceeds using iodine as a catalyst and molecular oxygen as the oxidant, forming a benzothiourea intermediate in situ, which then undergoes intramolecular cross-dehydrogenative coupling. This method is advantageous as it avoids the need for pre-functionalized halo-substituted precursors and hazardous oxidants. masterorganicchemistry.com

| Starting Material(s) | Reagents/Catalyst | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(2-chlorophenyl)thioacetamide | Cs₂CO₃ | Dioxane, 130 °C | 2-Methylbenzothiazole | Good | nih.gov |

| Isothiocyanatobenzene, Aniline | I₂ (20 mol%), O₂ (1 atm) | Chlorobenzene, 120 °C | 2-(Phenylamino)benzothiazole | High | masterorganicchemistry.com |

One-Pot and Multicomponent Reactions for Benzothiazole Skeletons

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without isolating intermediates.

An example of a one-pot synthesis involves the reaction of gem-dibromomethylarenes with o-aminothiophenols. organic-chemistry.orgresearchgate.net This process, which can be promoted by a base such as potassium tert-butoxide in the presence of a catalytic amount of iodine, proceeds via a tandem cyclization and aromatization to furnish 2-aryl benzothiazoles in high yields under mild conditions. organic-chemistry.orgresearchgate.net The short reaction times and ease of product isolation make this an attractive method. organic-chemistry.org

Three-component reactions have also been developed for the construction of the benzothiazole core. For instance, the reaction of 2-iodoaniline, an aromatic aldehyde, and a sulfur source like thiourea (B124793) can be catalyzed by copper(I) iodide supported on magnetic nanoparticles (Fe₃O₄-Serine-CuI). This reaction proceeds in water, offering a green and highly efficient route to 2-substituted benzothiazoles.

| Starting Materials | Reagents | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| gem-Dibromomethylarenes, o-Aminothiophenols | t-BuOK, I₂ (cat.), Pyridine | Reflux | 2-Aryl benzothiazoles | High | organic-chemistry.orgresearchgate.net |

Microwave-Assisted Synthesis of Benzothiazole Derivatives

Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods.

The synthesis of benzothiazole libraries can be efficiently achieved via phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA)-promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave irradiation. masterorganicchemistry.com This one-pot method provides good to excellent yields of 2-substituted benzothiazoles in a fraction of the time required for traditional heating. nih.govmasterorganicchemistry.com

Another microwave-assisted protocol is the synthesis of 2-chloromethyl-benzothiazole from the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid. nih.gov This reaction is completed in just 10 minutes, highlighting the efficiency of microwave heating for constructing functionalized benzothiazole derivatives. nih.gov The use of microwave irradiation is particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries for biological screening. organic-chemistry.orgnih.gov

| Starting Material(s) | Reagents/Promoter | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol, Benzaldehyde | PIFA | Microwave | 2-Phenylbenzothiazole | Good-Excellent | masterorganicchemistry.com |

| 2-Aminothiophenol, Chloroacetyl chloride | Acetic Acid | Microwave, 10 min | 2-Chloromethyl-benzothiazole | High | nih.gov |

Functional Group Interconversions in Benzothiazole Synthesis

The modification of a pre-formed benzothiazole ring through functional group interconversions is a crucial strategy for accessing a diverse range of derivatives, including the target compound this compound.

Halogenation and Dehalogenation Strategies

Halogenation is a key transformation for introducing chlorine or other halogen atoms onto the benzothiazole scaffold. The benzothiazole ring system can undergo electrophilic aromatic substitution on the benzene ring portion. The positions most susceptible to electrophilic attack are generally C4, C5, C6, and C7, with the specific regioselectivity influenced by existing substituents and the reaction conditions. For a molecule like 4-methyl-1,3-benzothiazole, the methyl group is an ortho-, para-director, which would activate the C5 and C7 positions. However, the hetero-ring can influence the electron density, and direct chlorination at the C6 position is a feasible transformation, often achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst.

Introduction of a chlorine atom at the C2 position typically requires a different strategy, as this position is part of the thiazole ring and less susceptible to standard electrophilic aromatic substitution. A common method is the conversion of a 2-mercaptobenzothiazole (B37678) to a 2-chlorobenzothiazole (B146242) using a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

Dehalogenation, the removal of a halogen atom, is also a synthetically useful process. It can be used to remove a halogen that was employed as a directing group or to synthesize a less halogenated derivative from a polyhalogenated precursor. Reductive dehalogenation of 2-iodobenzothiazole (B74616) to the unsubstituted benzothiazole can be achieved using alkanethiols.

Alkylation and Arylation Techniques

The introduction of alkyl and aryl groups, particularly at the C2 position of the benzothiazole ring, is a common and important modification.

Alkylation: A modern and efficient method for the C2-alkylation of benzothiazoles is through visible-light-promoted, photocatalyst-free reactions. libretexts.orgwikipedia.orgnih.gov This approach often utilizes alkyl-substituted Hantzsch esters as radical precursors. libretexts.orgnih.gov In the presence of an acid such as BF₃·Et₂O and an oxidant like Na₂S₂O₈, irradiation with blue LEDs can generate alkyl radicals that subsequently add to the C2 position of the benzothiazole. libretexts.orgnih.gov This method is characterized by its mild conditions and broad substrate scope. libretexts.orgwikipedia.orgnih.gov

Arylation: Palladium-catalyzed cross-coupling reactions are the cornerstone of C-C bond formation in modern organic synthesis and are widely applied to the arylation of benzothiazoles. The Suzuki-Miyaura coupling is a particularly powerful method for introducing aryl groups. This reaction involves the coupling of a halo-benzothiazole (e.g., 2-bromobenzothiazole) with an aryl boronic acid in the presence of a palladium(0) catalyst and a base. wikipedia.org This methodology provides a convergent and versatile route to a wide array of 2-arylbenzothiazole derivatives in good yields and with excellent functional group tolerance. wikipedia.org

| Reaction Type | Starting Material(s) | Reagents/Catalyst | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Alkylation | Benzothiazole, 4-Alkyl-Hantzsch ester | BF₃·Et₂O, Na₂S₂O₈ | Blue LEDs (465 nm) | 2-Alkylbenzothiazole | Good | libretexts.orgnih.gov |

| Arylation (Suzuki Coupling) | 2-Bromobenzothiazole, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water, 95 °C | 2-Phenylbenzothiazole | Moderate-Excellent | wikipedia.org |

Chemical Reactivity and Transformation Pathways of 2,6 Dichloro 4 Methyl 1,3 Benzothiazole

Nucleophilic Substitution Reactions at Halogenated Positions

The two chlorine atoms in 2,6-dichloro-4-methyl-1,3-benzothiazole exhibit different reactivities towards nucleophiles due to their distinct electronic environments. The chlorine atom at the C2 position of the thiazole (B1198619) ring is significantly more susceptible to nucleophilic substitution than the chlorine at the C6 position on the benzene (B151609) ring.

The C2 position of the benzothiazole (B30560) core is inherently electrophilic, a characteristic that is further enhanced by the electronegativity of the adjacent nitrogen and sulfur atoms. This makes the C2-Cl an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.combyjus.com A wide range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the C2-chloride to form various 2-substituted benzothiazole derivatives. This reactivity is a cornerstone for the synthesis of many biologically active benzothiazole compounds, which are often substituted at the C2 position. nih.gov

In contrast, the C6-Cl is attached to a benzene ring and is much less reactive towards nucleophilic aromatic substitution (SNAr). Such reactions on unactivated aryl halides typically require harsh conditions or transition-metal catalysis. The electronic influence of the fused thiazole ring and the methyl group at C4 is not sufficient to strongly activate the C6 position for facile nucleophilic attack. Therefore, selective functionalization via nucleophilic substitution at the C2 position can be achieved while leaving the C6-Cl intact.

| Position | Reactivity towards Nucleophiles | Typical Nucleophiles | Product Type |

| C2-Cl | High | Amines (R-NH₂), Thiols (R-SH), Alkoxides (R-O⁻) | 2-Amino-, 2-Thio-, 2-Alkoxy-benzothiazoles |

| C6-Cl | Low | Requires harsh conditions or metal catalysis | 6-Substituted benzothiazoles |

Oxidative Transformations of the Thiazole Ring System

The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to significant structural changes, including ring-opening. A notable transformation for benzothiazole derivatives involves oxidative ring-opening when treated with specific oxidizing agents in the presence of nucleophilic solvents.

Research has demonstrated that using magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents (like methanol (B129727) or ethanol) can induce a novel oxidative ring-opening of the benzothiazole core. scholaris.ca This reaction transforms the benzothiazole into an acyl aminobenzene sulfonate ester. Mechanistic studies suggest that the reaction proceeds through the formation of a stable sulfonate ester intermediate, indicating that the cleavage of the thiazole ring occurs first, followed by the oxidation of the resulting thiol. scholaris.ca This pathway provides a facile, metal-free method to access synthetically valuable orthanilic acid derivatives from readily available benzothiazoles. scholaris.ca While simple oxidation of the sulfur to a sulfoxide (B87167) or sulfone is a theoretical possibility, this ring-opening pathway represents a more profound transformation of the heterocyclic system.

Reductive Pathways of the Benzothiazole Core

The benzothiazole core can undergo reduction, although this is less common than its oxidative transformations or C-H functionalization. A specific reductive pathway has been identified in the context of C2-H functionalization strategies. When benzothiazoles are converted into thiazol-2-yl-triphenylphosphonium salts, these intermediates can undergo disproportionation in the presence of hydroxide (B78521). acs.orgresearchgate.net This process results in the reduction of the benzothiazole ring. This specific reaction has been utilized for the targeted C2 deuteration of benzothiazoles, highlighting a synthetic application of this reductive pathway. acs.orgresearchgate.net More conventional reduction methods, such as catalytic hydrogenation, could potentially reduce the C=N imine bond within the thiazole ring, leading to dihydrobenzothiazole derivatives, though such reactions often require forcing conditions.

Radical Reactions and Atmospheric Chemistry Studies

The benzothiazole framework can participate in radical reactions, and its fate in the atmosphere is a subject of environmental chemistry research. The sulfur atom can stabilize adjacent radicals, and the aromatic system can react with radical species.

Several synthetic methods for benzothiazoles proceed via proposed radical mechanisms, often involving thiyl radical intermediates generated from the oxidation of a sulfur precursor. nih.govmdpi.comthieme-connect.com The reaction of 1,2,3-benzothiadiazole (B1199882) with aryl radicals has been shown to produce diarylsulfides and dibenzothiophens, indicating the susceptibility of related sulfur-containing heterocycles to radical attack. rsc.org

In the context of atmospheric chemistry, benzothiazole is considered an emerging contaminant found in both the gas and particle phases in the air. digitellinc.com Its atmospheric degradation is primarily initiated by reaction with hydroxyl (•OH) radicals. digitellinc.com This oxidation process is a significant loss pathway and leads to the formation of secondary organic aerosol and gaseous sulfur dioxide (SO₂), contributing to air pollution and atmospheric sulfur chemistry. acs.org Computational studies on the reaction of 2-hydroxy-benzothiazole with •OH radicals suggest that the dominant pathway is H-abstraction from the hydroxyl group, with a calculated atmospheric lifetime dependent on •OH concentrations. acs.org These studies underscore the role of benzothiazoles in atmospheric chemical processes.

C-H Functionalization Strategies in Benzothiazole Frameworks

Direct C-H functionalization has become a powerful tool in organic synthesis, offering an atom-economical way to modify complex molecules without the need for pre-functionalized starting materials. For the benzothiazole framework, C-H functionalization provides routes to introduce a wide array of substituents at positions that are not readily accessible through classical methods like electrophilic or nucleophilic substitution. These strategies can target C-H bonds on both the benzene and thiazole portions of the molecule.

Iridium-catalyzed C-H borylation is a robust method for converting aromatic C-H bonds into C-B bonds, creating versatile boronate ester intermediates that can be used in a multitude of cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The regioselectivity of this reaction on substituted heteroarenes like benzothiazoles is governed by a combination of steric and electronic factors. researchgate.netnih.gov

For the benzothiazole scaffold, borylation typically occurs on the benzene ring. The directing effects of existing substituents play a crucial role in determining the site of borylation. Steric hindrance is a dominant factor, with the bulky iridium catalyst favoring attack at the most accessible C-H bond. nih.gov For example, in 2-methylbenzoxazole, borylation selectively occurs at the C7 position, which is ortho to the ring oxygen but avoids the more hindered positions. nih.gov By analogy, for this compound, borylation would be expected to occur at the C5 or C7 positions, with the precise outcome depending on the interplay between the steric bulk of the C4-methyl group and the electronic influence of the C6-chloro group.

| Catalyst System | Borylating Agent | Ligand (Typical) | Regioselectivity Driver |

| [Ir(COD)OMe]₂ | B₂pin₂ (Bis(pinacolato)diboron) | dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) | Steric hindrance |

| Ir-based catalysts | HBpin (Pinacolborane) | Me₄phen (3,4,7,8-Tetramethyl-1,10-phenanthroline) | Steric and electronic effects |

The C2-H bond of the benzothiazole ring, while generally not acidic, can be activated for functionalization. A notable metal-free method involves the reaction of benzothiazoles with triphenylphosphine (B44618) in the presence of an activator like triflic anhydride. This reaction proceeds with high regioselectivity at the C2 position to form a stable thiazol-2-yl-triphenylphosphonium salt. acs.orgresearchgate.netnih.gov

This phosphonium (B103445) salt acts as an excellent electrophile. It readily reacts with a broad range of oxygen- and nitrogen-centered nucleophiles, such as alcohols and amines, to yield C2-ethers and C2-amines, respectively. acs.org This two-step sequence—C-H activation to form the phosphonium salt followed by nucleophilic displacement of triphenylphosphine—constitutes an efficient and mild protocol for the direct C2-H functionalization of the benzothiazole core. acs.orgresearchgate.net

Ring-Opening and Skeletal Rearrangement Reactions

The fused ring system of benzothiazoles, while generally stable, can undergo cleavage and rearrangement under specific conditions. These transformations are crucial for the synthesis of novel molecular architectures.

Ring-Opening Reactions

The thiazole ring of benzothiazole derivatives is susceptible to cleavage under both oxidative and basic conditions.

Oxidative Ring-Opening: Studies on various benzothiazole derivatives have demonstrated that the thiazole ring can be opened through oxidation. For instance, the use of magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent can lead to the oxidative ring-opening of benzothiazoles to yield acylamidobenzene sulfonate esters. scholaris.caresearchgate.netscholaris.ca The reaction is believed to proceed via the opening of the thiazole ring followed by the oxidation of the resulting thiol. researchgate.netscholaris.ca The presence of magnesium is considered essential for this reaction to proceed efficiently. scholaris.ca Another reagent system, Oxone®/NaHCO3, has been shown to convert thiols directly to sulfonic acids, a reaction that can be relevant in the context of intermediates formed from benzothiazole ring-opening. researchgate.net While a specific study on this compound is not detailed, the principles from these analogous systems suggest its potential susceptibility to similar oxidative cleavage.

Base-Induced Ring-Opening: Benzothiazoles are known to undergo ring-opening upon reaction with bases. thieme-connect.de For example, 6-nitrobenzothiazole (B29876) reacts with methoxide (B1231860) ion to form an anionic adduct that can be further functionalized, demonstrating the cleavage of the thiazole ring. rsc.org Similarly, the treatment of 2-aminobenzothiazole-6-sulfonamide with aqueous potassium hydroxide results in the opening of the thiazole ring. nih.gov This reactivity suggests that this compound could also be susceptible to nucleophilic attack by strong bases, leading to the cleavage of the C-S or C-N bond within the thiazole moiety.

Interactive Data Table: Examples of Ring-Opening Reactions in Benzothiazole Systems

| Reactant | Reagents | Product Type | Reference |

| Benzothiazole | Magnesium monoperoxyphthalate hexahydrate (MMPP), Methanol | Acylamidobenzene sulfonate ester | scholaris.caresearchgate.netscholaris.ca |

| 6-Nitrobenzothiazole | Methoxide ion | Anionic adduct (ring-opened) | rsc.org |

| 2-Aminobenzothiazole-6-sulfonamide | Aqueous potassium hydroxide | Disulfide (from ring-opening) | nih.gov |

Skeletal Rearrangement Reactions

Skeletal editing of heterocyclic cores is a powerful strategy for generating structural diversity. researchgate.net Recent research has highlighted methods for the skeletal rearrangement of benzothiazole derivatives.

A notable example is the silver(I)-catalyzed reaction of benzothiazol-2(3H)-ones and 2-halogen-substituted benzothiazoles with sodium nitrite (B80452) (NaNO₂) or silver nitrite (AgNO₂) to afford benzo scholaris.caresearchgate.netthiadiazoles. organic-chemistry.org This transformation represents a single-step skeletal editing approach with broad functional group compatibility. organic-chemistry.org Given that this compound is a 2-halogen-substituted benzothiazole, it is a plausible candidate for this type of silver-catalyzed skeletal rearrangement. This method provides a direct pathway to modify the core heteroaromatic structure. organic-chemistry.org

Isomerization Studies in Analogous Benzothiazole Systems

Isomerization reactions, particularly photoisomerization, are of significant interest for the development of molecular switches and photosensitive materials. While specific isomerization studies on this compound are not prominent in the literature, research on analogous systems provides insight into the potential for such transformations.

Photo-induced E-Z Isomerization: Studies on styryl-substituted benzothiazole derivatives have demonstrated facile photo-induced trans-cis (E-Z) isomerization. For example, trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT) undergoes a rapid isomerization to the cis isomer upon photo-excitation. researchgate.net Similarly, a photoswitchable styryl merocyanine (B1260669) dye based on a benzothiazolium platform exhibits reversible E-Z photoisomerization upon irradiation with visible light. mdpi.com These processes are often reversible, with the cis isomer thermally relaxing back to the more stable trans form, although in some systems, the process can be irreversible under certain conditions. mdpi.com

Theoretical Models of Isomerization: Theoretical studies on simpler, analogous systems like methylisothiazoles and thiazoles have explored the mechanisms of photochemical isomerization. researchgate.netrsc.org These studies propose several pathways, including internal cyclization-isomerization, ring contraction-ring expansion, and direct routes, through which photo-transpositions can occur. researchgate.netrsc.org The calculations suggest that the preferred reaction route involves the reactant moving from the Franck-Condon region to a conical intersection, which then leads to the photoproduct. rsc.org These models provide a fundamental understanding of the electronic and structural changes that govern the isomerization of thiazole-containing heterocycles.

Interactive Data Table: Isomerization in Benzothiazole Analogues

| Compound/System | Type of Isomerization | Method of Induction | Key Finding | Reference |

| trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT) | trans-cis | Photo-induced | Facile isomerization to the cis form. | researchgate.net |

| Merocyanine based on benzothiazolium | E-Z | Visible light irradiation | Reversible switching between E and Z isomers. | mdpi.com |

| Methylisothiazole/Thiazole models | Photochemical | Theoretical (CASSCF/MP2-CAS) | Proposed mechanisms involving conical intersections. | researchgate.netrsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dichloro 4 Methyl 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating the precise molecular structure of 2,6-Dichloro-4-methyl-1,3-benzothiazole by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic protons typically appear in the chemical shift range of δ 6.4–8.33 ppm. The methyl group protons are expected to resonate at approximately δ 2.1–2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The analysis of related substituted benzothiazoles indicates that the chemical shifts are influenced by the nature and position of the substituents. scconline.orgnih.govrdd.edu.iq For this compound, the carbon atoms of the benzothiazole (B30560) ring and the methyl group will exhibit characteristic signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.4 - 8.33 | 115 - 155 |

| Methyl (CH₃) | 2.1 - 2.5 | 15 - 25 |

Note: These are predicted ranges based on typical values for similar structures.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure. The molecular formula of the compound is C₈H₅Cl₂NS, corresponding to a molecular weight of approximately 218.1 g/mol . chemicalbook.com

In electron ionization mass spectrometry (EI-MS), the molecule is expected to produce a prominent molecular ion peak (M⁺). The fragmentation pattern of halogenated benzothiazoles often involves the cleavage of bonds adjacent to the heteroatoms and the loss of substituents. nih.gov For this compound, characteristic fragments would likely arise from the loss of chlorine atoms, the methyl group, and potentially cleavage of the thiazole (B1198619) ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M]⁺ | 217/219/221 | Molecular ion (isotopic pattern due to Cl) |

| [M-CH₃]⁺ | 202/204/206 | Loss of a methyl group |

| [M-Cl]⁺ | 182/184 | Loss of a chlorine atom |

| [M-CH₃-Cl]⁺ | 167/169 | Loss of a methyl group and a chlorine atom |

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of the benzothiazole ring system and its substituents. Key vibrational modes include C=N and aromatic C-C stretching, which are typically observed in the range of 1611–1512 cm⁻¹. Other significant absorptions would include C-H stretching and bending vibrations for the aromatic and methyl groups, as well as vibrations involving the C-Cl and C-S bonds.

Table 3: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3000 | Aromatic C-H stretching |

| 2980 - 2850 | Methyl C-H stretching |

| 1611 - 1512 | C=N and Aromatic C=C stretching |

| 1470 - 1430 | Aromatic C=C stretching |

| 1380 - 1365 | Methyl C-H bending |

| 850 - 550 | C-Cl stretching |

Note: These are predicted ranges based on typical values for similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of benzothiazole derivatives is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The position and intensity of these absorption maxima are influenced by the nature and position of substituents on the benzothiazole core. For chlorinated aromatic compounds, a wavelength of 254 nm is often used for detection in techniques like HPLC, indicating significant absorption in the UV region.

Table 4: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Electronic Transition |

|---|---|

| ~254 nm | π → π* |

| >300 nm | n → π* |

Note: The exact λmax values can vary depending on the solvent used.

X-ray Crystallography for Solid-State Structure Determination

Table 5: General Crystallographic Parameters for Benzothiazole Derivatives

| Parameter | Description |

|---|---|

| Crystal System | The geometric shape of the unit cell |

| Space Group | The symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Z | The number of molecules per unit cell |

Note: Specific data for this compound requires experimental determination.

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the elemental composition of this compound, confirming its molecular formula, C₈H₅Cl₂NS. This technique determines the percentage by mass of each element in the compound.

The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the theoretically calculated values based on the molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized compound. researchgate.net

Table 6: Elemental Analysis Data for C₈H₅Cl₂NS

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 44.06 | 44.06 ± 0.4 |

| Hydrogen (H) | 2.31 | 2.31 ± 0.4 |

| Nitrogen (N) | 6.42 | 6.42 ± 0.4 |

| Sulfur (S) | 14.70 | 14.70 ± 0.4 |

Note: The "Found" values represent the expected experimental range.

Theoretical and Computational Investigations of 2,6 Dichloro 4 Methyl 1,3 Benzothiazole

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is widely employed to predict molecular geometries, electronic properties, and other chemical characteristics with a high degree of accuracy. For benzothiazole (B30560) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G+(d,p), are standard for obtaining insights into their behavior. scirp.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's equilibrium structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.org

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org In 2,6-Dichloro-4-methyl-1,3-benzothiazole, the electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the methyl group would significantly influence the energies of the HOMO and LUMO. Typically, the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient areas. This distribution is vital for predicting how the molecule will interact with other reagents.

Table 1: Conceptual Frontier Molecular Orbital Properties

| Property | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. Higher energy indicates a better electron donor. | A higher HOMO energy suggests greater susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Lower energy indicates a better electron acceptor. | A lower LUMO energy suggests greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For benzothiazole derivatives, such regions are typically found around heteroatoms like nitrogen and sulfur. scirp.org

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential near the nitrogen atom of the thiazole (B1198619) ring, making it a primary site for electrophilic interactions. The electron-withdrawing chlorine atoms would create regions of positive potential, enhancing the electrophilicity of the adjacent carbon atoms.

Thermodynamic Property Calculations

DFT calculations can be used to predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. scirp.org These calculations are based on the vibrational frequencies obtained from the optimized molecular geometry. Such data is essential for predicting the spontaneity and thermal stability of the compound and its reactions. Studies on other benzothiazole derivatives have shown that their formation is typically exothermic and spontaneous under standard conditions. scirp.org While specific values for this compound are not published, the theoretical approach remains a standard and reliable method for obtaining these properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. researchgate.net It is particularly effective for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths (intensities). scirp.org

For a molecule like this compound, TD-DFT analysis would identify the primary electronic transitions, which often involve the promotion of an electron from the HOMO to the LUMO (π → π* transitions). scirp.org The calculated absorption maxima (λmax) can be compared with experimental spectra to validate the computational model. The nature of the substituents on the benzothiazole ring significantly affects the absorption wavelengths.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For this compound, which serves as a building block in the synthesis of more complex molecules, computational studies could model its reactions, such as nucleophilic substitution or cyclization reactions. For instance, modeling the reaction of this compound with an amine would involve calculating the energies of reactants, products, and the transition state for the substitution of the chlorine at the 2-position, thereby providing insight into the reaction's feasibility and rate. Although specific mechanistic studies for this compound are not documented, the methodology is well-established for other heterocyclic systems.

Transition State Analysis for Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the transition states of chemical reactions involving this compound. These analyses help in identifying the rate-limiting steps in its synthesis and subsequent reactions, such as electrophilic substitutions. By calculating the energy barriers of potential reaction pathways, researchers can predict the feasibility and kinetics of various transformations. For instance, in reactions like nucleophilic substitution of the chlorine atoms, transition state analysis can elucidate the mechanism, whether it proceeds via an SNAr or another pathway, by mapping the potential energy surface and locating the saddle points corresponding to the transition states.

Kinetics and Thermochemistry of Chemical Transformations

The kinetic and thermodynamic stability of this compound and its derivatives are often evaluated using computational chemistry. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap (ΔE), is a key indicator of kinetic stability. A larger gap suggests higher stability and lower reactivity. mdpi.com For benzothiazole derivatives, these values typically range from 4.46 to 4.73 eV. mdpi.com

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for reactions like oxidation of the thiazole ring to form sulfoxides or sulfones can be calculated. These calculations predict the spontaneity and equilibrium position of such transformations under various conditions.

Intermolecular Interactions and Adsorption Studies

The study of intermolecular interactions is crucial for understanding how this compound interacts with other molecules or surfaces. Theoretical studies on similar chlorinated compounds, such as 2,6-dichloro-3-methyl-1,4-benzoquinone, interacting with surfaces like graphene have been performed using first-principles calculations based on DFT. scielo.brscielo.br These studies show that adsorption can occur via physisorption or chemisorption, depending on the orientation and proximity of the molecule to the surface. scielo.br The presence of halogen atoms and the aromatic system in this compound suggests its potential for engaging in halogen bonding, π-π stacking, and other non-covalent interactions, which are critical in materials science and biological systems.

Computational Predictions of Spectroscopic Parameters

Computational methods are widely used to predict the spectroscopic properties of molecules, which aids in their structural confirmation. For this compound, key spectroscopic data can be calculated and compared with experimental values.

Infrared (IR) Spectroscopy : DFT calculations can predict vibrational frequencies. For this compound, characteristic peaks for C=N and aromatic C-C stretching are expected in the 1611–1512 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate 1H and 13C NMR chemical shifts. mdpi.com For this compound, aromatic protons are predicted to appear between δ 6.4–8.33 ppm, while the methyl group protons are expected around δ 2.1–2.5 ppm.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value/Range |

|---|---|---|

| IR Spectroscopy | C=N and Aromatic C-C Stretch | 1611–1512 cm⁻¹ |

| ¹H NMR Spectroscopy | Aromatic Protons (δ) | 6.4–8.33 ppm |

| ¹H NMR Spectroscopy | Methyl Protons (δ) | 2.1–2.5 ppm |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. Benzothiazole derivatives have been extensively studied as potential inhibitors for various biological targets due to their diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. biointerfaceresearch.comnih.govwjarr.com

Docking studies on benzothiazole analogs have identified key interactions with enzyme active sites. For example, they are known to bind to the ATP-binding site of protein kinases, which is a crucial target in cancer therapy. biointerfaceresearch.com In the context of antimicrobial research, benzothiazole derivatives have been docked against targets like E. coli dihydroorotase and S. aureus DNA gyrase to elucidate their mechanism of action. nih.gov While specific docking studies on this compound are not widely published, its structure suggests it could be a candidate for similar investigations against a range of biological targets.

ADMET Predictions in Drug-Likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. researchgate.net For benzothiazole derivatives, computational tools are used to assess their drug-likeness based on criteria such as Lipinski's rule of five. nih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles.

Key ADMET parameters for a compound like this compound would be predicted as follows:

Absorption : Parameters like Caco-2 permeability and human intestinal absorption are calculated to predict oral bioavailability.

Distribution : Properties such as plasma protein binding and blood-brain barrier penetration are estimated.

Metabolism : Prediction of interactions with cytochrome P450 enzymes helps to foresee potential drug-drug interactions.

Excretion : Renal clearance and other excretion pathways are modeled.

Studies on similar benzothiazole-based compounds have shown good predicted absorption percentages and compliance with Lipinski's rule, suggesting they possess favorable drug-like properties. nih.gov

Table 2: Key ADMET Parameters for Drug-Likeness Assessment

| ADMET Property | Parameter | Significance |

|---|---|---|

| A bsorption | Human Intestinal Absorption (%) | Predicts oral bioavailability |

| D istribution | Blood-Brain Barrier (BBB) Penetration | Indicates potential for CNS activity |

| M etabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions |

| E xcretion | Renal Organic Cation Transporter | Indicates a likely pathway for elimination |

Quantum Chemical Calculations of Tautomeric Equilibria in Related Systems

Tautomerism, the migration of a proton between two atoms in a molecule, is a significant phenomenon in many heterocyclic systems, including benzothiazoles. mdpi.com Quantum chemical calculations, often using DFT with functionals like B3LYP, are employed to study the relative stability of different tautomeric forms. ccsenet.orgscispace.com

For benzothiazole derivatives capable of tautomerism (e.g., 2-mercaptobenzothiazole (B37678) or 2-hydroxybenzothiazole), calculations can determine the equilibrium constant between the tautomers (e.g., thiol-thione or enol-keto forms). ccsenet.orgscispace.com These studies often reveal that the thione and keto forms are more stable. ccsenet.org Thermodynamic parameters and energy barriers for the interconversion between tautomers are also calculated to understand the dynamics of the equilibrium. scispace.com While this compound itself does not exhibit classical tautomerism, these computational approaches are fundamental to understanding the behavior of its reactive derivatives.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediate and Building Block in Complex Molecule Synthesis

2,6-Dichloro-4-methyl-1,3-benzothiazole serves as a versatile small molecule scaffold and a key building block in the synthesis of more complex molecules, particularly those with pharmacological relevance. cymitquimica.com The benzothiazole (B30560) nucleus is a common feature in a wide array of biologically active compounds, including those with anticancer and antimicrobial properties. mdpi.com

Table 1: Synthetic Utility of this compound

| Feature | Synthetic Role | Potential Products |

|---|---|---|

| 2-Chloro Position | Primary site for nucleophilic substitution | Functionalized benzothiazoles, pharmacologically active compounds |

| Benzothiazole Core | Core scaffold for complex molecules | Anticancer agents, antimicrobial agents |

| Ring Substituents | Modify electronic and steric properties | Tuned derivatives for specific applications |

Development of Novel Functional Materials

The benzothiazole moiety is recognized for its utility in the development of advanced functional materials due to its inherent electronic and photophysical properties. mdpi.com

Benzothiazole derivatives are widely utilized as core components in materials designed for optoelectronic devices. nih.gov The benzothiazole ring system is known to be an electron-accepting unit, making it a valuable building block for creating molecules with tailored electronic properties for applications in Organic Light-Emitting Diodes (OLEDs), solar cells, and transistors. nih.gov Specifically, benzothiazoles have been incorporated into electroluminescent materials and fluorescent dyes. mdpi.com

While direct application of this compound in a finished device is not extensively documented, its role as a synthetic precursor is significant. It can be functionalized to create donor-acceptor type molecules, where the electron-deficient benzothiazole core is coupled with an electron-donating moiety. This architecture is fundamental for materials used in the active layers of OLEDs and organic solar cells. researchgate.netrsc.org The chlorine substituents on the molecule can further modify the energy levels (e.g., the LUMO, or Lowest Unoccupied Molecular Orbital) of the resulting materials, which is a critical parameter for optimizing device performance.

The benzothiazole nucleus can be incorporated into polymer backbones to create high-performance materials known as polybenzothiazoles. These polymers are noted for their exceptional thermal and oxidative stability. google.com The synthesis of such polymers often involves the reaction of a dicarboxylic acid with a bis-(o-mercaptoarylamine). google.com

In the context of modern polymer synthesis, halogenated aromatic compounds like this compound are potential monomers for metal-catalyzed cross-coupling polymerization reactions (e.g., Suzuki or Stille coupling). These methods are powerful tools for creating conjugated polymers, which are essential for organic electronics. By reacting a di-halogenated monomer with a suitable co-monomer, a polymer chain with alternating structural units can be constructed. Although specific examples detailing the polymerization of this compound are not prominent, its structure is amenable to such synthetic strategies for developing novel conjugated polymers.

Catalytic Applications and Reagent Development

Benzothiazole derivatives have found utility in the field of catalysis, primarily as ligands for transition metal complexes. wisdomlib.orgmdpi.com These ligands can coordinate with metal centers, such as palladium or ruthenium, to form catalysts that facilitate a wide range of chemical reactions with high efficiency and selectivity. mdpi.combiointerfaceresearch.com

This compound is not itself a catalyst but serves as a precursor for the development of specialized ligands. wisdomlib.org The reactive 2-chloro position can be functionalized to introduce coordinating atoms (like nitrogen or phosphorus) that can bind to a metal. By designing and synthesizing ligands derived from this benzothiazole scaffold, it is possible to create bespoke catalysts for applications in areas such as cross-coupling reactions, which are fundamental in organic synthesis. mdpi.com

Table 2: Potential Roles in Catalysis

| Compound Role | Mechanism | Target Application |

|---|---|---|

| Ligand Precursor | Functionalization at the 2-position to create a coordinating site. | Synthesis of custom ligands for transition metal catalysts. |

| Resulting Catalyst | The benzothiazole-derived ligand coordinates to a metal center. | Facilitating complex organic reactions like cross-coupling. |

Design of Chemosensors

The inherent fluorescence of the benzothiazole core makes it an excellent fluorophore for the design of chemosensors. mdpi.com Chemosensors are molecules designed to detect the presence of specific analytes, such as metal ions or anions, by producing a measurable signal, often a change in color (colorimetric) or fluorescence.

This compound can act as a key intermediate in the synthesis of such sensors. The general design involves coupling the benzothiazole fluorophore to a specific receptor unit that has an affinity for the target analyte. The reactive 2-chloro group is an ideal attachment point for this receptor. Upon binding of the analyte to the receptor, an electronic perturbation occurs through the molecule, which modulates the photophysical properties of the benzothiazole core. This can result in the quenching ("turn-off") or enhancement ("turn-on") of fluorescence, providing a clear signal for the presence of the analyte. Benzothiazole-based chemosensors have been successfully developed for a variety of ions.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 2,6-Dichloro-4-methyl-1,3-benzothiazole

This compound is a halogenated aromatic heterocyclic compound belonging to the benzothiazole (B30560) family. The benzothiazole core is a significant scaffold in medicinal chemistry and materials science, known for a wide range of biological activities and applications in polymer chemistry and dyes. arabjchem.org The current body of research on this compound itself is somewhat limited, with much of the available information being inferred from studies on similarly substituted benzothiazole derivatives. The primary focus of existing research on related compounds has been on their synthesis, characterization, and exploration of their biological activities. The presence of chlorine atoms at the 2 and 6 positions, along with a methyl group at the 4-position, imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential applications.

Emerging Synthetic Methodologies and Reactivity Patterns

Emerging synthetic methodologies in benzothiazole synthesis focus on greener and more efficient protocols. These include the use of microwave-assisted synthesis, solid-supported reagents, and novel catalytic systems to improve yields, reduce reaction times, and minimize waste. nih.govconicet.gov.ar

The reactivity of this compound is largely dictated by the benzothiazole ring system and the influence of its substituents. The chlorine atom at the 2-position is expected to be susceptible to nucleophilic substitution, providing a handle for further functionalization. The benzene (B151609) ring can undergo electrophilic substitution reactions, with the positions of substitution being directed by the existing chloro and methyl groups.

Advanced Computational and Spectroscopic Characterization Outlook

The characterization of this compound would rely on a combination of spectroscopic techniques and computational analysis.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information about the protons on the aromatic ring and the methyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

¹³C NMR spectroscopy would show distinct signals for each carbon atom in the molecule, including the carbons of the benzothiazole core, the methyl group, and the carbon atoms bearing the chlorine substituents. arabjchem.orgmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=N and C=S bonds within the thiazole (B1198619) ring, as well as bands corresponding to the aromatic C-H and C-C stretching and bending vibrations.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Computational Analysis:

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric and electronic properties of molecules like this compound. mdpi.com Such studies can provide insights into:

Optimized molecular geometry, including bond lengths and angles.

Electronic properties such as HOMO-LUMO energy gap, which relates to the molecule's reactivity and potential optical properties.

Predicted vibrational frequencies to aid in the interpretation of experimental IR spectra.

Calculated NMR chemical shifts to compare with experimental data.

Potential for Novel Applications in Organic Synthesis and Materials Science Research

While specific applications for this compound are not extensively documented, its structural features suggest potential uses in several areas of research.

Organic Synthesis:

The reactivity of the 2-chloro substituent makes this compound a potentially useful building block in organic synthesis. It could serve as a precursor for the synthesis of more complex benzothiazole derivatives with diverse functionalities by reacting it with various nucleophiles. These derivatives could be of interest in medicinal chemistry, as the benzothiazole scaffold is a common feature in many biologically active compounds. nih.gov

Materials Science:

Benzothiazole derivatives have been investigated for their applications in materials science, particularly in the development of functional polymers and organic electronics. researchgate.netpcbiochemres.com

Polymers: Benzothiazole-containing polymers can exhibit interesting thermal and mechanical properties. The dichlorinated nature of this specific compound could potentially be exploited to create polymers with enhanced flame retardancy or other desirable characteristics.

Q & A

Basic: What are the optimized synthetic routes for 2,6-Dichloro-4-methyl-1,3-benzothiazole?

The synthesis typically involves multi-step reactions starting with halogenation and cyclization. For example, intermediates like 4-aminobenzoic acid can be treated with potassium thiocyanate and bromine under acidic conditions (0–5°C) to form benzothiazole cores, followed by methyl and chloro substitutions. Reflux in ethanol with sodium dithionite (Na₂S₂O₄) is critical for reducing intermediates, achieving yields of ~65% after crystallization in water-ethanol . Key steps include controlled temperature, solvent selection (DMSO for reflux), and purification via vacuum distillation and recrystallization.

Advanced: How can reaction mechanisms for benzothiazole formation be validated under varying conditions?

Mechanistic studies require kinetic monitoring (e.g., via NMR or HPLC) and intermediate trapping. For instance, the cyclization step involving 4-aminobenzoic acid derivatives can be probed using isotopic labeling (e.g., ¹⁵N-KSCN) to track nitrogen incorporation into the thiazole ring. Computational methods (DFT calculations) can model transition states to identify rate-limiting steps, such as electrophilic substitution during chlorination .

Basic: What characterization techniques confirm the structure of this compound?

Standard methods include:

- IR spectroscopy : Peaks at 1611–1512 cm⁻¹ for C=N and aromatic C-C stretching .

- ¹H/¹³C NMR : Aromatic protons appear at δ 6.4–8.33 ppm, with methyl groups at δ 2.1–2.5 ppm .

- Elemental analysis : Matching calculated vs. experimental C/H/N/S percentages (e.g., C: 54.71%, N: 11.60%) .

Advanced: How can structural ambiguities in substituted benzothiazoles be resolved?

X-ray crystallography is definitive. For example, co-crystallization with octanedioic acid reveals hydrogen-bonding networks (O–H···N and N–H···O interactions) that stabilize the 3D lattice, confirming substituent positions and planarity of the benzothiazole ring . SC-XRD also distinguishes between tautomeric forms (e.g., thione vs. thiol) in derivatives .

Basic: How is the biological activity of this compound evaluated?

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .

Advanced: What strategies improve the structure-activity relationship (SAR) for benzothiazole derivatives?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to enhance electrophilic reactivity.

- Docking studies : Molecular docking (e.g., AutoDock Vina) against targets like topoisomerase II or β-tubulin identifies binding affinities. For example, derivatives with fluorophenyl groups show improved hydrophobic interactions in active sites .

Basic: How is thermal stability assessed for this compound?

- TGA/DSC : Decomposition onset at ~260°C, with mass loss corresponding to HCl elimination .

- Melt point determination : Sharp melting points (e.g., 139.5–140°C) confirm purity .

Advanced: What intermolecular interactions govern co-crystal formation with dicarboxylic acids?

Co-crystals with octanedioic acid form via O–H···N (2.78 Å) and N–H···O (2.89 Å) hydrogen bonds, creating a 3D network. Flexible aliphatic chains in the acid enable conformational adaptability, while π-π stacking (3.4–3.6 Å) between benzothiazole rings enhances stability .

Basic: How are analytical methods (e.g., HPLC) optimized for purity assessment?

- Column selection : C18 columns with mobile phases like acetonitrile:water (70:30).

- Detection : UV at 254 nm for chloro-aromatic absorption. Purity >95% is achievable with retention times <10 min .

Advanced: How can conflicting biological data (e.g., varying IC₅₀ values) be troubleshooted?

- Standardize assays : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO ≤0.1%).

- Metabolic stability : Check for time-dependent degradation via LC-MS. For instance, hydrolysis of the methyl group in PBS buffer may reduce potency .

Basic: What safety protocols are critical when handling this compound?

- PPE : Gloves, goggles, and fume hoods to avoid inhalation (H333 hazard) .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How can green chemistry principles be applied to its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.